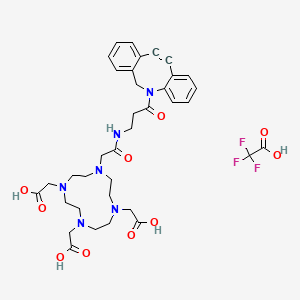

Dota-adibo (tfa)

Description

Properties

Molecular Formula |

C36H43F3N6O10 |

|---|---|

Molecular Weight |

776.8 g/mol |

IUPAC Name |

2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C34H42N6O8.C2HF3O2/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46;3-2(4,5)1(6)7/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48);(H,6,7) |

InChI Key |

PDQRVMRMRVCVFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dota-adibo (tfa) involves a convergent synthetic approach. The key intermediates include the ADIBO active ester and primary amine-functionalized chelators. The reaction conditions typically involve strain-promoted azide-alkyne cycloaddition (SPAAC) to form covalent bonds between the chelator and the target molecule .

Industrial Production Methods

Industrial production of Dota-adibo (tfa) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then freeze-dried and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dota-adibo (tfa) undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The compound participates in uncatalyzed, copper-free cycloaddition reactions, which are essential for drug conjugation

Chelation Reactions: It forms stable complexes with metal ions, particularly copper-64, which is crucial for its application in radiotracer synthesis

Common Reagents and Conditions

Reagents: Common reagents include azide-functionalized molecules and copper-64.

Conditions: Reactions are typically carried out at room temperature and under mild conditions to ensure the stability of the compound

Major Products

The major products formed from these reactions are radiotracers used for positron emission tomography imaging .

Scientific Research Applications

Key Applications

-

Radiotheranostics

- The Dota-adibo platform has been utilized for developing radiotheranostic agents, which combine therapeutic and diagnostic capabilities. For instance, the incorporation of Dota-adibo into albumin-based systems has shown promising results in improving pharmacokinetics and targeting efficiency for tumor imaging and treatment .

- Targeted Drug Delivery

-

Synthesis of Radiotracers

- The compound enables the construction of fusion chelator systems that can be modified to synthesize radiotracers after copper modification. This application is particularly relevant in positron emission tomography (PET) imaging, where precise localization of tumors is crucial for effective treatment planning .

Case Study 1: Albumin-Based Nanoplatforms

A study demonstrated the use of Dota-adibo conjugated to albumin for developing a nanoplatform capable of targeted imaging and therapy. The degree of functionalization was optimized to enhance circulation time and targeting specificity. Results indicated that the albumin-Dota-adibo conjugates exhibited a prolonged half-life and improved tumor uptake compared to non-targeted agents .

| Parameter | Value |

|---|---|

| Half-life | > 18 hours |

| Tumor uptake at 24 hours | 2-fold higher than liver |

| Degree of Functionalization | Optimized via click chemistry |

Case Study 2: Exendin-4 Conjugates

Another study explored the application of Dota-adibo in conjunction with exendin-4, a peptide targeting glucagon-like peptide-1 receptors. The resulting conjugate showed significant binding affinity and prolonged retention in tumors, demonstrating the potential for using Dota-adibo in developing radiotheranostic agents tailored for specific receptor targets .

| Time Post-Injection | Tumor Uptake (% ID/g) |

|---|---|

| 1 hour | 13.7 ± 2.6 |

| 24 hours | 20.8 ± 5.4 |

| 48 hours | 57.0 ± 7.7 |

Mechanism of Action

The mechanism of action of Dota-adibo (tfa) involves its ability to form stable complexes with metal ions through chelation. The compound’s bifunctional nature allows it to conjugate with drugs via cycloaddition reactions, enabling the construction of fusion chelator systems. These systems can then be modified with copper-64 to create radiotracers for imaging applications .

Comparison with Similar Compounds

Key Observations :

- Stability: Both compounds are purified under acidic (TFA) and basic (ammonia) conditions, but DOTA-ADIBO’s white solid form may indicate higher purity or crystallinity compared to NODAGA-ADIBO’s pale yellow product .

Functional Comparison

Chelator Core Properties

- DOTA : Forms stable complexes with a wide range of radiometals (e.g., ^68Ga, ^177Lu) but requires elevated temperatures (70–95°C) for efficient radiolabeling.

- NODAGA: Contains a 1,4,7-triazacyclononane-triacetic acid core, enabling faster and milder radiolabeling (room temperature) with ^68Ga, making it advantageous for heat-sensitive biomolecules .

Bioorthogonal Reactivity

Both compounds utilize ADIBO for strain-promoted azide-alkyne cycloaddition (SPAAC). NODAGA) may affect reaction rates with azide targets.

Comparison with Other DOTA Derivatives

lists structurally similar DOTA conjugates (e.g., DOTA-PSMA-EB-01 , DOTA-EB-TATE ), which replace ADIBO with tumor-targeting peptides. Unlike DOTA-ADIBO, these compounds are pre-functionalized for specific biomedical applications (e.g., prostate-specific membrane antigen targeting) but lack modularity for bioorthogonal tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.